|
REACTION_CXSMILES
|
[F:1][C:2]([F:17])([F:16])[C:3]1[C:8]2[S:9][C:10]([C:12]([O:14]C)=[O:13])=[CH:11][C:7]=2[CH:6]=[CH:5][CH:4]=1.O.[OH-].[Li+].O>CO>[F:16][C:2]([F:1])([F:17])[C:3]1[C:8]2[S:9][C:10]([C:12]([OH:14])=[O:13])=[CH:11][C:7]=2[CH:6]=[CH:5][CH:4]=1 |f:1.2.3|
|
|
Name
|
|
|
Quantity
|
800 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=CC=CC2=C1SC(=C2)C(=O)OC)(F)F
|
|
Name
|
lithium hydroxide monohydrate
|
|
Quantity
|
154 mg
|
|
Type
|
reactant
|
|
Smiles
|
O.[OH-].[Li+]
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 °C
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 75° C. for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
To the residue was added water
|
|
Type
|
WASH
|
|
Details
|
washed with tert-butyl methyl ether 3 times
|
|
Type
|
ADDITION
|
|
Details
|
To the aqueous layer was added concentrated hydrochloric acid
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with tert-butyl methyl ether 3 times
|
|
Type
|
WASH
|
|
Details
|
The combined organic layer was washed with saturated aqueous sodium chloride solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1=CC=CC2=C1SC(=C2)C(=O)O)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 632 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 83.5% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |